Sodium dioctyldithiocarbamate Sodium dioctyldithiocarbamate
Brand Name: Vulcanchem
CAS No.: 41776-15-2
VCID: VC18394264
InChI: InChI=1S/C17H35NS2.Na/c1-3-5-7-9-11-13-15-18(17(19)20)16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,19,20);/q;+1/p-1
SMILES:
Molecular Formula: C17H34NNaS2
Molecular Weight: 339.6 g/mol

Sodium dioctyldithiocarbamate

CAS No.: 41776-15-2

Cat. No.: VC18394264

Molecular Formula: C17H34NNaS2

Molecular Weight: 339.6 g/mol

* For research use only. Not for human or veterinary use.

Sodium dioctyldithiocarbamate - 41776-15-2

Specification

CAS No. 41776-15-2
Molecular Formula C17H34NNaS2
Molecular Weight 339.6 g/mol
IUPAC Name sodium;N,N-dioctylcarbamodithioate
Standard InChI InChI=1S/C17H35NS2.Na/c1-3-5-7-9-11-13-15-18(17(19)20)16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,19,20);/q;+1/p-1
Standard InChI Key LAHATCIHENQQOP-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCN(CCCCCCCC)C(=S)[S-].[Na+]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Sodium dioctyldithiocarbamate features a central carbamodithioate group (S2CN\text{S}_2\text{CN}^-) bonded to two octyl chains (C8H17\text{C}_8\text{H}_{17}) and a sodium counterion. The IUPAC name is sodium; N, N-dioctylcarbamodithioate, reflecting its branched alkyl substituents . The SMILES notation CCCCCCCCN(CCCCCCCC)C(=S)[S-].[Na+]\text{CCCCCCCCN(CCCCCCCC)C(=S)[S-].[Na+]} provides a simplified representation of its structure, highlighting the two octyl groups attached to the nitrogen atom .

Physicochemical Properties

Sodium dioctyldithiocarbamate exhibits properties consistent with its molecular architecture. Key computed and experimental data are summarized below:

PropertyValueReference
Molecular Weight339.6 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count14
Topological Polar Surface Area36.3 Ų
LogP (Octanol-Water Partition Coefficient)6.2 (estimated)
Solubility in WaterHighly soluble

The compound’s lack of hydrogen bond donors and moderate polar surface area contribute to its lipophilicity, as indicated by the estimated LogP value of 6.2 . This property enhances its utility in non-aqueous systems, such as rubber vulcanization or organic synthesis.

Reactivity and Functional Behavior

Chelation and Metal Coordination

Like other dithiocarbamates, sodium dioctyldithiocarbamate acts as a bidentate ligand, coordinating transition metals via its sulfur atoms. This chelation capability is exploited in applications ranging from industrial catalysis to environmental remediation of heavy metals . For example, its iron complexes have been studied for spin-trapping applications in electron paramagnetic resonance (EPR) spectroscopy, enabling detection of short-lived radicals such as nitric oxide (NO\cdot\text{NO}) in biological systems .

Oxidation and Alkylation

The compound undergoes oxidation to form disulfides, a reaction leveraged in rubber vulcanization:

2 NaS2CN(C8H17)2+I2(S2CN(C8H17)2)2+2 NaI2\ \text{NaS}_2\text{CN(C}_8\text{H}_{17}\text{)}_2 + \text{I}_2 \rightarrow (\text{S}_2\text{CN(C}_8\text{H}_{17}\text{)}_2)_2 + 2\ \text{NaI}

Additionally, alkylation reactions with agents like dichloromethane yield derivatives with enhanced lipophilicity:

2 NaS2CN(C8H17)2+CH2Cl2CH2(S2CN(C8H17)2)2+2 NaCl2\ \text{NaS}_2\text{CN(C}_8\text{H}_{17}\text{)}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{CH}_2(\text{S}_2\text{CN(C}_8\text{H}_{17}\text{)}_2)_2 + 2\ \text{NaCl}

Such reactivity underscores its versatility in synthetic chemistry .

Industrial and Research Applications

Vulcanization Accelerators

In rubber manufacturing, sodium dioctyldithiocarbamate serves as a secondary accelerator, enhancing the efficiency of sulfur-based vulcanization. Its disulfide derivatives improve cross-linking density, resulting in materials with superior mechanical and thermal properties .

Herbicide Formulations

The compound’s metal-chelating properties are exploited in agrochemicals to enhance the bioavailability of micronutrients or to sequester toxic metals in soil. Patent literature highlights its derivatives as precursors in herbicidal compositions, though specific formulations remain proprietary .

Biomedical Research

In biochemical studies, dithiocarbamate-iron complexes facilitate the detection of nitric oxide radicals via EPR spectroscopy. The stable mono-nitrosyl-iron complexes (MNICs) formed allow real-time monitoring of NO\cdot\text{NO} in tissues, advancing research into cardiovascular and neurodegenerative diseases .

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